3-(Prop-2-yn-1-yl)morpholine
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Overview
Description
3-(Prop-2-yn-1-yl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Prop-2-yn-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated or partially saturated derivatives.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and transition metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Prop-2-yn-1-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)morpholine involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yl group can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The morpholine ring provides stability and enhances the compound’s reactivity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Propargylamine
- N-Methylmorpholine
- N-Ethylmorpholine
- 4-(Prop-2-yn-1-yl)morpholine
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-prop-2-ynylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-2-3-7-6-9-5-4-8-7/h1,7-8H,3-6H2 |
InChI Key |
VOUWGBLDIMPJOU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1COCCN1 |
Origin of Product |
United States |
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